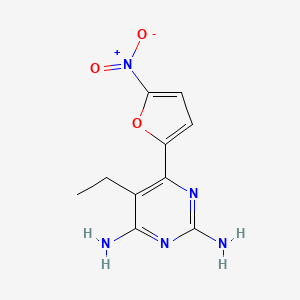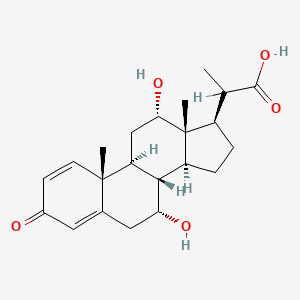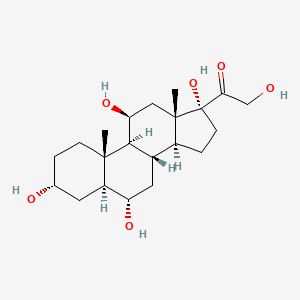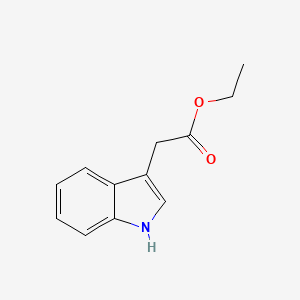
Ethyl 3-indoleacetate
Overview
Description
Synthesis Analysis
Ethyl 3-indoleacetate and its derivatives can be synthesized through various methods, including the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters and the domino reaction of N-aryl amides and ethyl diazoacetate. These methodologies enable the production of a wide array of indole derivatives with potential biological activities (Gioiello et al., 2011); (Cui, Wang, & Wang, 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-indoleacetate derivatives has been elucidated through various spectroscopic techniques, demonstrating the compound's planarity and the interactions that contribute to its stability. For example, the crystal structure analysis of ethyl 1-acetyl-1H-indole-3-carboxylate shows specific intermolecular interactions that stabilize its structure (Siddiquee et al., 2009).
Chemical Reactions and Properties
Ethyl 3-indoleacetate undergoes a variety of chemical reactions, including palladium-catalyzed synthesis of free-NH indole 2-acetamides and derivatives, and the synthesis of 3-indolylglycine derivatives via asymmetric Friedel-Crafts alkylation reaction, showcasing its utility in the synthesis of complex organic molecules (Cacchi*, Fabrizi, & Filisti, 2009); (Wang, Hua, & Wang, 2016).
Physical Properties Analysis
The physical properties of ethyl 3-indoleacetate derivatives, including their solubility, melting points, and crystal structure, are critical for understanding their behavior in chemical reactions and potential applications in synthesis. The detailed structural analysis through X-ray crystallography provides insight into the compound's physical characteristics and stability under various conditions.
Chemical Properties Analysis
The chemical properties of ethyl 3-indoleacetate, such as reactivity, stability, and potential for functionalization, are fundamental for its application in synthetic chemistry. Studies have explored its reactivity in multicomponent reactions, offering pathways to synthesize complex indole derivatives with diverse functional groups, highlighting its versatility and potential for creating biologically active compounds (Desimoni et al., 2009).
Scientific Research Applications
1. Role in Plant Growth and Development
Ethyl 3-indoleacetate has been identified in ethanol extracts of corn kernels, suggesting its presence in plant tissues. Its formation might be an artifact of ethanol extraction, but this indicates its potential involvement in plant biochemistry, particularly in corn (Zea mays) (Fukui, Devries, Wittwer, & Sell, 1957).
2. Interactions with Microorganisms
Research has demonstrated that certain microorganisms, like Azotobacter vinelandii, can produce substances similar to Ethyl 3-indoleacetate, impacting plant growth. These findings are significant for understanding microbial-plant interactions and could have applications in agriculture (Lee, Breckenridge, & Knowles, 1970).
3. Analytical Chemistry and Diagnostic Applications
Ethyl 3-indoleacetate plays a role in analytical chemistry, particularly in the diagnosis of certain medical conditions. For example, it has been used in mass spectral assays for identifying indolic metabolites, crucial for diagnosing conditions like carcinoid tumors (Greenberg & Ketcham, 1978).
4. Plant Senescence Studies
Studies on isolated carnation petals have shown that compounds like Ethyl 3-indoleacetate can induce senescence, increasing ethylene production. This research is vital for understanding the molecular mechanisms behind plant aging and senescence (Wulster, Sacalis, & Janes, 1982).
5. In Plant Hormone Research
Ethyl 3-indoleacetate has been used in research to understand the role and function of plant hormones like abscisic acid and indoleacetic acid. Its involvement in high-performance liquid chromatography has helped quantify these hormones, shedding light on plant growth and development processes (Guinn, Brummett, & Beier, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDWIQSIGUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228422 | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-indoleacetate | |
CAS RN |
778-82-5 | |
| Record name | Ethyl 1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-indoleacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

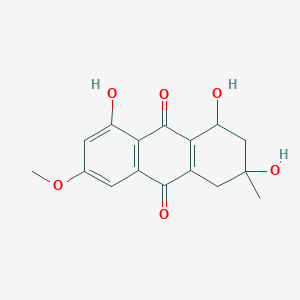
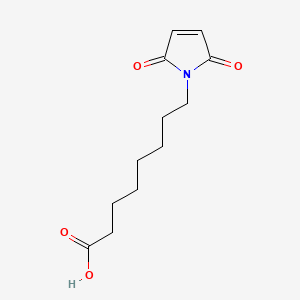
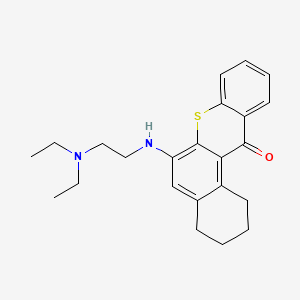
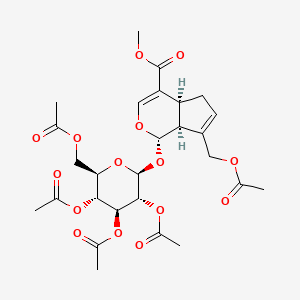
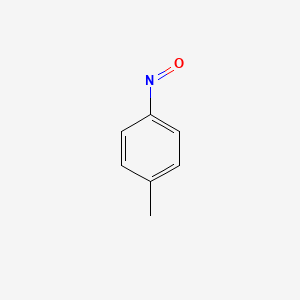
![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
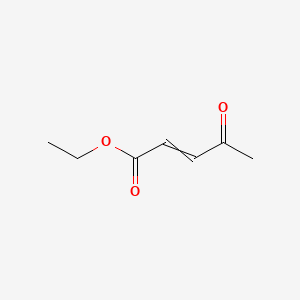
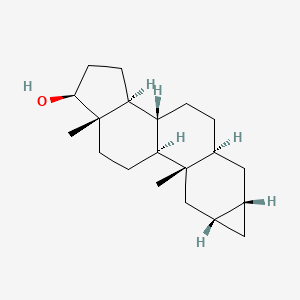

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)
